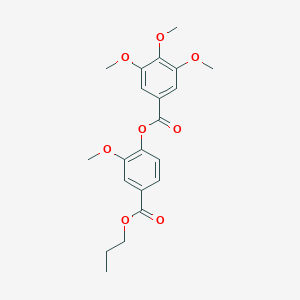![molecular formula C23H21ClN2O3 B309448 4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309448.png)
4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that is commonly known as CMA. It has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of CMA involves its binding to the active site of target enzymes, leading to inhibition of their activity. In cancer cells, CMA has been found to inhibit the activity of topoisomerase IIα, which is involved in DNA replication and repair. CMA has also been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Biochemical and Physiological Effects
CMA has been shown to have a range of biochemical and physiological effects. In cancer cells, CMA has been found to induce apoptosis, which is a type of programmed cell death. CMA has also been shown to suppress angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Additionally, CMA has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMA in lab experiments is its high potency and specificity. CMA has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using CMA in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for research on CMA. One area of focus could be the development of CMA-based therapies for cancer treatment. Another area of interest could be the investigation of CMA's potential as an antimicrobial agent, particularly against drug-resistant bacteria. Additionally, further research could be conducted to explore CMA's potential as a catalyst in organic synthesis reactions.
Méthodes De Synthèse
The synthesis of CMA involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxybenzoyl chloride, followed by reduction of the resulting nitro compound with iron powder and hydrochloric acid. The resulting amine is then reacted with N-(2-phenylethyl)benzamide to obtain CMA.
Applications De Recherche Scientifique
CMA has been studied extensively for its potential applications in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. CMA has also been investigated for its antimicrobial properties, particularly against drug-resistant bacteria. Additionally, CMA has been shown to have potential as an anti-inflammatory agent and as a catalyst in organic synthesis reactions.
Propriétés
Nom du produit |
4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide |
|---|---|
Formule moléculaire |
C23H21ClN2O3 |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-29-21-10-6-5-9-18(21)23(28)26-20-15-17(11-12-19(20)24)22(27)25-14-13-16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H,25,27)(H,26,28) |
Clé InChI |
IYLVUIOOHCCQQW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309365.png)
![3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)


![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
![Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309375.png)
![N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309376.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309378.png)
![N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309379.png)
![3,4,5-trimethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B309380.png)
![Propyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309381.png)
![4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B309384.png)
![Propyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309388.png)